molecular formula C8H5N5O4 B11486677 5-(6-nitro-1,3-benzodioxol-5-yl)-2H-tetrazole

5-(6-nitro-1,3-benzodioxol-5-yl)-2H-tetrazole

Cat. No.: B11486677
M. Wt: 235.16 g/mol
InChI Key: PJDYSCDPFFYIMP-UHFFFAOYSA-N
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Description

5-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)-2H-1,2,3,4-TETRAZOLE is a complex organic compound characterized by its unique structure, which includes a nitro group attached to a benzodioxole ring and a tetrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)-2H-1,2,3,4-TETRAZOLE typically involves multiple steps, starting with the preparation of the benzodioxole ring system, followed by the introduction of the nitro group and the formation of the tetrazole ring. Common reagents used in these reactions include nitrating agents, such as nitric acid, and azide sources, such as sodium azide. The reaction conditions often require controlled temperatures and the use of solvents like acetonitrile or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Safety measures are crucial due to the potentially hazardous nature of the reagents and intermediates involved.

Chemical Reactions Analysis

Types of Reactions

5-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)-2H-1,2,3,4-TETRAZOLE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of nitro derivatives with additional oxygen functionalities.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of alkylated or acylated tetrazole derivatives.

Scientific Research Applications

5-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)-2H-1,2,3,4-TETRAZOLE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the development of advanced materials, such as high-energy materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 5-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)-2H-1,2,3,4-TETRAZOLE depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The nitro group can undergo bioreduction, generating reactive intermediates that can interact with cellular components. The tetrazole ring can also participate in hydrogen bonding and coordination with metal ions, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)-2H-1,2,3,4-TETRAZOLE is unique due to the presence of both a nitro group and a tetrazole ring, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications, distinguishing it from other similar compounds that may lack one of these functionalities.

Properties

IUPAC Name

5-(6-nitro-1,3-benzodioxol-5-yl)-2H-tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N5O4/c14-13(15)5-2-7-6(16-3-17-7)1-4(5)8-9-11-12-10-8/h1-2H,3H2,(H,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJDYSCDPFFYIMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C3=NNN=N3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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